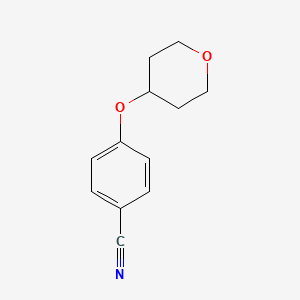

4-(Tetrahydropyran-4-yloxy)benzonitrile

Description

BenchChem offers high-quality 4-(Tetrahydropyran-4-yloxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tetrahydropyran-4-yloxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(oxan-4-yloxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c13-9-10-1-3-11(4-2-10)15-12-5-7-14-8-6-12/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITXQSYHCKPGZLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40640242 | |

| Record name | 4-[(Oxan-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884507-34-0 | |

| Record name | 4-[(Oxan-4-yl)oxy]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40640242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(oxan-4-yloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Therapeutic Potential of Tetrahydropyran-4-yloxy Derivatives in Oncology: A Technical Guide for Drug Discovery Professionals

Abstract

The tetrahydropyran (THP) moiety is a recognized "privileged scaffold" in medicinal chemistry, integral to the structure of several approved therapeutic agents. Its favorable physicochemical properties, including its role as a bioisostere of cyclohexane with improved aqueous solubility and its capacity for hydrogen bonding, make it an attractive structural component in modern drug design.[1] This technical guide provides an in-depth exploration of a specific, yet underexplored, subclass: tetrahydropyran-4-yloxy derivatives, for oncological applications. We synthesize the current understanding of their therapeutic potential by examining their synthesis, known and potential molecular targets, mechanisms of action, and structure-activity relationships. This guide provides field-proven, detailed protocols for the preclinical evaluation of these compounds and outlines future directions for research and development in this promising area of oncology.

The Tetrahydropyran Scaffold: A Privileged Structure in Oncology Drug Design

The tetrahydropyran ring system is a cornerstone of many biologically active compounds, from natural products to synthetic pharmaceuticals.[2] Unlike its carbocyclic analogue, cyclohexane, the oxygen atom in the THP ring reduces lipophilicity and can act as a hydrogen bond acceptor, potentially enhancing target binding and improving pharmacokinetic (ADME) profiles.[1] This has led to its incorporation into numerous drugs, including the FLT3 inhibitor gilteritinib (Xospata®), approved for acute myeloid leukemia, which features a popular amino-THP substituent.[1]

The focus of this guide, the tetrahydropyran-4-yloxy scaffold, positions a substituent at the 4-position via an ether linkage. This specific arrangement offers a versatile vector for chemical modification, allowing for the exploration of a wide chemical space to optimize potency, selectivity, and drug-like properties. While systematic investigation into this specific derivative class is nascent, related pyran structures have shown significant promise in targeting key oncogenic pathways.[2]

Synthetic Strategies for Tetrahydropyran Derivatives

The construction of the substituted tetrahydropyran ring is a critical step in the synthesis of these derivatives. Various methods have been developed, with the Prins-type cyclization being a common and effective route for creating tetrahydropyran-4-one precursors.[2][3] These ketones can then be further modified to introduce the 4-yloxy substituent.

Caption: Generalized workflow for the synthesis of tetrahydropyran-4-yloxy derivatives.

Generalized Experimental Protocol: Synthesis via Prins Cyclization and Etherification

This protocol describes a general, two-stage process for synthesizing a tetrahydropyran-4-yloxy derivative, starting from an unsaturated alcohol and an aldehyde.

Part A: Synthesis of Tetrahydropyran-4-one Intermediate

-

Reaction Setup: To a solution of an unsaturated alcohol (1.0 eq) and an aldehyde (1.2 eq) in a suitable solvent such as dichloromethane (DCM), add a Lewis acid catalyst (e.g., InCl₃, 0.1 eq) at room temperature.

-

Monitoring: Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer, and extract the aqueous layer with DCM (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired tetrahydropyran-4-one derivative.[2]

Part B: Synthesis of Tetrahydropyran-4-yloxy Derivative

-

Reduction: Dissolve the tetrahydropyran-4-one (1.0 eq) in methanol and cool to 0°C. Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Workup: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate (3x).

-

Etherification: Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the crude tetrahydropyran-4-ol. Dissolve this intermediate in anhydrous tetrahydrofuran (THF). Add a base such as sodium hydride (NaH, 1.2 eq) at 0°C, followed by the desired alkyl or aryl halide (R-X, 1.1 eq).

-

Final Purification: Allow the reaction to proceed until completion. Quench carefully with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. Purify the final product via column chromatography.

Key Molecular Targets and Mechanisms of Action

Derivatives containing the tetrahydropyran scaffold have been shown to modulate a variety of oncogenic targets. While direct studies on tetrahydropyran-4-yloxy compounds are limited, data from structurally related molecules provide a strong basis for their potential mechanisms of action.

Inhibition of Oncogenic Kinases

Kinases are critical nodes in signaling pathways that control cell growth, proliferation, and survival, making them prime targets for cancer therapy.

-

ALK5 (TGF-β Receptor I): The TGF-β signaling pathway plays a dual role in cancer, acting as a tumor suppressor in early stages but promoting invasion and metastasis in advanced cancers.[4] A series of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives were identified as potent inhibitors of ALK5.[4] Notably, compound 8h from this series inhibited ALK5 autophosphorylation with an IC₅₀ of 25 nM and demonstrated significant tumor growth inhibition in a CT26 xenograft model.[4]

-

Cyclin-Dependent Kinase 2 (CDK2): As a crucial regulator of cell cycle progression, CDK2 is a well-validated cancer target.[5] Certain 4H-pyran derivatives have been shown to suppress the proliferation of HCT-116 colorectal cancer cells by inhibiting the kinase activity and downregulating the expression of CDK2.[5] This suggests that the broader pyran scaffold is a viable starting point for developing CDK inhibitors.

-

EGFR and VEGFR-2: The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are key drivers of tumor growth and angiogenesis. Fused pyrazole derivatives, such as dihydropyrano[2,3-c]pyrazoles, have demonstrated potent dual inhibitory activity against both EGFR and VEGFR-2, with some compounds showing significantly higher potency than the reference drug erlotinib.[6]

Interference with DNA Topology

-

Topoisomerase I (Topo I): This essential enzyme relieves torsional stress in DNA during replication and transcription. Its inhibition leads to DNA damage and cell death. A series of 4-acyloxy derivatives of robustic acid, a linear pyranocoumarin, exhibited potent Topo I inhibitory activity and cytotoxicity against several cancer cell lines, including HL-60 (leukemia).[7][8] The most active compounds, 2g and 2i , had IC₅₀ values of 16.63 µM and 16.38 µM, respectively, against HL-60 cells, with minimal toxicity to normal cell lines.[7][8]

Induction of Apoptosis

A common downstream effect of effective anticancer agents is the induction of programmed cell death, or apoptosis. Many pyran-containing derivatives exert their cytotoxic effects through this mechanism.[2] For instance, active 4H-pyran derivatives were found to induce apoptosis in HCT-116 cells through the activation of the caspase-3 gene.[5] This is often a consequence of upstream events like kinase inhibition or DNA damage.

Caption: Simplified diagram of the intrinsic apoptosis signaling pathway.

Preclinical Evaluation: Key Methodologies

A systematic evaluation of novel compounds is essential to determine their therapeutic potential. The following protocols are foundational for assessing the anticancer activity of tetrahydropyran-4-yloxy derivatives in vitro.

In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells and serves as an indicator of cell viability and proliferation.

Protocol:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the tetrahydropyran-4-yloxy derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.[2]

Data Summary: Cytotoxicity of Related Pyran Derivatives

| Compound Class | Cell Line | Target/Mechanism | IC₅₀ (µM) | Reference |

| 4H-Pyran Derivative (4d) | HCT-116 (Colon) | CDK2 Inhibition, Apoptosis | 75.10 | [5] |

| 4H-Pyran Derivative (4k) | HCT-116 (Colon) | CDK2 Inhibition, Apoptosis | 85.88 | [5] |

| Dihydropyrano[2,3-c]pyrazole (1) | HepG2 (Liver) | EGFR/VEGFR-2 Inhibition | 0.31-0.71 | [6] |

| Dihydropyrano[2,3-c]pyrazole (12) | HepG2 (Liver) | EGFR/VEGFR-2 Inhibition | 0.31-0.71 | [6] |

| 4-Acyloxy Robustic Acid (2g) | HL-60 (Leukemia) | Topoisomerase I, Apoptosis | 16.63 | [7] |

| 4-Acyloxy Robustic Acid (2i) | HL-60 (Leukemia) | Topoisomerase I, Apoptosis | 16.38 | [7] |

Cell Cycle Analysis via Propidium Iodide Staining

This flow cytometry-based assay quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

-

Treatment: Seed cells in a 6-well plate and treat with the compound of interest at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

-

Cell Harvesting: Harvest the cells (including floating cells in the supernatant) by trypsinization, and wash with ice-cold PBS.

-

Fixation: Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Store at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

-

Flow Cytometry: Incubate in the dark for 30 minutes at room temperature. Analyze the samples using a flow cytometer.

-

Analysis: Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in each phase of the cell cycle.[8]

Caption: Workflow from compound synthesis to in-vitro evaluation.

Structure-Activity Relationship (SAR) and Future Outlook

The available data, although fragmented across different pyran scaffolds, provides initial SAR insights. For instance, studies on salvinal derivatives show that modifications at the C-4' position of a phenyl ring can significantly impact anticancer activity.[9] Similarly, for 4-acyloxy robustic acid derivatives, the presence of electron-withdrawing groups on the 4-aroyl substituent appears to correlate with higher potency.[7]

The exploration of tetrahydropyran-4-yloxy derivatives as potential anticancer agents is a promising but significantly underexplored field of research.[2]

Future Directions:

-

Systematic Library Synthesis: There is a critical need to synthesize a diverse library of tetrahydropyran-4-yloxy derivatives to establish a clear and robust SAR.[2]

-

Target Deconvolution: For hit compounds identified in phenotypic screens, target deconvolution studies will be essential to identify their molecular targets and elucidate their mechanisms of action.

-

In Vivo Efficacy Studies: Promising lead compounds must be advanced into relevant in vivo cancer models (e.g., xenografts) to evaluate their efficacy, pharmacokinetics, and safety profiles.[4]

-

Advanced Drug Delivery: The tetrahydropyran scaffold could be incorporated into more complex therapeutic modalities, such as antibody-drug conjugates (ADCs), to achieve targeted delivery to cancer cells and improve the therapeutic index.[10]

By leveraging the advantageous properties of the tetrahydropyran scaffold and systematically exploring the chemical space offered by the 4-yloxy substitution, researchers can unlock the full therapeutic potential of this chemical class for the next generation of oncology drugs.

References

- Comparative Study of 3-Chloro-tetrahydro- pyran-4-one Derivatives in Oncology Research: A Review of Synthetic Analogs and - Benchchem. (URL: )

- Synthesis and Biological Evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole Derivatives as Novel, Potent of ALK5 Receptor Inhibitors - PubMed. (2022). Bioorganic & Medicinal Chemistry Letters. (URL: _)

- Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investig

- Tetrahydropyran: Applications in Medicinal Chemistry and Prepar

- Synthesis and in vitro anticancer evaluation of novel pyridine derivatives bearing tetrahydronaphthalene scaffold - Arkivoc. (2019). Arkivoc. (URL: )

- Structure-activity relationship of anticancer drug candid

- Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - MDPI. (2019). Molecules. (URL: )

- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers. (2025). Frontiers in Chemistry. (URL: )

- Tetrahydropyrans in Drug Discovery - PharmaBlock. (URL: )

- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors - Frontiers. (2020). Frontiers in Chemistry. (URL: )

- Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC. (2019). Molecules. (URL: )

- Anticancer properties of 1,2,4-triazole derivatives (liter

- Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors - PMC. (2023). International Journal of Molecular Sciences. (URL: )

- Biosynthesis of anticancer phytochemical compounds and their chemistry - Frontiers. (2023). Frontiers in Pharmacology. (URL: )

- Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - MDPI. (2016). Marine Drugs. (URL: )

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and Evaluation of Anticancer Activity of New 4-Acyloxy Derivatives of Robustic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

Whitepaper: 4-(Tetrahydropyran-4-yloxy)benzonitrile as a Strategic Pharmaceutical Intermediate

Executive Summary

In modern medicinal chemistry, the strategic selection of molecular building blocks dictates the pharmacokinetic (PK) and pharmacodynamic (PD) success of a drug candidate. 4-(Tetrahydropyran-4-yloxy)benzonitrile (CAS: 884507-34-0) has emerged as a highly privileged pharmaceutical intermediate. By combining a versatile synthetic handle (the benzonitrile group) with a physicochemical modifier (the tetrahydropyran-4-yloxy moiety), this compound serves as a foundational scaffold for synthesizing a wide array of active pharmaceutical ingredients (APIs), particularly in the oncology and immunology spaces.

This technical guide provides an in-depth analysis of the structural rationale, synthetic methodologies, and downstream applications of this critical intermediate, designed for researchers and drug development professionals.

Physicochemical Profile & Structural Rationale

The utility of 4-(Tetrahydropyran-4-yloxy)benzonitrile stems from its unique structural components. The para-substituted benzonitrile provides a highly reactive node for downstream transformations (e.g., reduction, hydrolysis, or amidine formation). Conversely, the tetrahydropyran (THP) ring is strategically employed to optimize the drug-like properties of the final molecule.

Quantitative Data Summary

The baseline physicochemical properties of the intermediate dictate its handling and reactivity profiles ([1], [2]).

| Property | Value |

| Chemical Name | 4-(Tetrahydro-2H-pyran-4-yloxy)benzonitrile |

| CAS Registry Number | 884507-34-0 |

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| Melting Point | 109°C – 112°C |

| Purity Standard | ≥97% (Typical commercial grade) |

The "Oxygen-Effect" in Drug Design

Replacing a lipophilic phenyl or cyclohexyl ring with a tetrahydropyran (THP) ring is a classic bioisosteric strategy. The inclusion of the sp3-hybridized oxygen atom in the THP ring achieves three critical PK objectives:

-

Reduction of Lipophilicity (cLogP): The oxygen atom acts as a hydrogen-bond acceptor, significantly increasing aqueous solubility compared to its carbocyclic analogs.

-

Metabolic Stability: Unlike aromatic rings which are prone to CYP450-mediated aromatic hydroxylation, the saturated THP ring is metabolically robust.

-

Reduced Plasma Protein Binding: Lower lipophilicity generally correlates with a higher fraction of unbound (free) drug in systemic circulation.

Figure 1: Pharmacological rationale for incorporating the THP-4-yloxy moiety in drug design.

Synthetic Methodologies & Protocols

The synthesis and subsequent functionalization of 4-(Tetrahydropyran-4-yloxy)benzonitrile must be highly scalable and high-yielding. Below are the self-validating protocols for its synthesis and its most common downstream transformation.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Causality & Logic: The secondary alcohol (tetrahydro-2H-pyran-4-ol) possesses moderate nucleophilicity. To achieve a rapid SNAr reaction, Sodium Hydride (NaH) is used to quantitatively deprotonate the alcohol, forming a highly reactive alkoxide. N,N-Dimethylformamide (DMF) is selected as the solvent because its polar aprotic nature solvates the sodium cation, leaving the alkoxide "naked" and highly nucleophilic. The para-cyano group on 4-fluorobenzonitrile acts as a strong electron-withdrawing group (EWG), stabilizing the anionic Meisenheimer complex intermediate and driving the reaction forward.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried, argon-purged flask with tetrahydro-2H-pyran-4-ol (1.1 equiv) and anhydrous DMF (10 volumes).

-

Deprotonation: Cool the solution to 0 °C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise to control hydrogen gas evolution. Stir at room temperature for 30 minutes until gas evolution ceases.

-

Substitution: Re-cool the mixture to 0 °C and add 4-fluorobenzonitrile (1.0 equiv) dissolved in a minimal amount of DMF dropwise.

-

Heating: Warm the reaction mixture to 80 °C and stir for 4–6 hours. Monitor completion via TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and carefully quench with ice-cold water. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).

-

Purification: Wash the combined organic layers with water and brine (to remove DMF), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to yield 4-(tetrahydropyran-4-yloxy)benzonitrile as a white solid.

Protocol 2: Reduction to [4-(Tetrahydropyran-4-yloxy)phenyl]methanamine

Causality & Logic: The nitrile group is robust. While catalytic hydrogenation (e.g., Pd/C, H2) is greener, it often yields unwanted secondary amine byproducts due to the condensation of the intermediate imine with the primary amine product. Lithium Aluminum Hydride (LiAlH4) in anhydrous THF provides a direct, irreversible hydride transfer, cleanly yielding the primary amine without dimerization ([3]).

Step-by-Step Methodology:

-

Preparation: Dissolve 4-(tetrahydropyran-4-yloxy)benzonitrile (1.0 equiv) in anhydrous THF (10 volumes) under an argon atmosphere.

-

Reduction: Cool the solution to 0 °C. Carefully add LiAlH4 (2.0 equiv) in small portions.

-

Reflux: Remove the ice bath and heat the reaction to reflux (65 °C) for 3–4 hours.

-

Fieser Quench: Cool to 0 °C. For every

grams of LiAlH4 used, sequentially add -

Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with THF. Concentrate the filtrate to obtain the pure primary amine.

Figure 2: Synthetic workflow of 4-(THP-4-yloxy)benzonitrile to pharmaceutical active ingredients.

Applications in Drug Discovery

The derivatives of 4-(tetrahydropyran-4-yloxy)benzonitrile are heavily featured in patent literature, primarily acting as the solvent-exposed or hinge-binding domains in kinase inhibitors and epigenetic modulators.

| Drug Class / Target | Disease Indication | Function of Intermediate | Patent Reference |

| TBK1 / IKKε Inhibitors | Inflammation, Autoimmune, Cancer | Core pharmacophore for kinase hinge binding | [4] |

| Bromodomain (BET) Inhibitors | Cancer, Inflammatory Diseases | Modulates lipophilicity and solubility | [5] |

| Btk Inhibitors | B-cell Malignancies (CLL, MCL) | Enhances target residence time and oral bioavailability | [6] |

Case Study: Kinase Inhibition (TBK1/IKKε and Btk)

In the development of TANK-binding kinase 1 (TBK1) and I-kappa-B kinase epsilon (IKKε) inhibitors, aberrant accumulation of cytosolic nucleic acids drives severe inflammatory diseases ([4]). The integration of the[4-(tetrahydropyran-4-yloxy)phenyl]methanamine derivative allows the drug molecule to achieve deep penetration into the ATP-binding pocket of the kinase while maintaining sufficient aqueous solubility for oral dosing. Similarly, in Bruton's tyrosine kinase (Btk) inhibitors used for chronic lymphocytic leukemia (CLL), this moiety prevents rapid first-pass metabolism, extending the therapeutic half-life ([6]).

References

-

Kanto Chemical Co., Inc. "General Catalog of Kanto Reagents, Chemicals & Biologicals". Kanto Reagents. Available at:[Link]

- Google Patents. "WO2014004863A2 - Compounds, compositions, and therapeutic uses thereof". World Intellectual Property Organization.

- Google Patents. "WO2013097601A1 - Bromodomain inhibitors". World Intellectual Property Organization.

- Google Patents. "US9914735B2 - Bruton's tyrosine kinase (Btk) inhibitors". United States Patent and Trademark Office.

Sources

- 1. 4-(Tetrahydropyran-4-yloxy)benzonitrile, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. cica-catalog.kanto.co.jp [cica-catalog.kanto.co.jp]

- 3. targetmol.cn [targetmol.cn]

- 4. WO2014004863A2 - Compounds, compositions, and therapeutic uses thereof - Google Patents [patents.google.com]

- 5. WO2013097601A1 - Bromodomain inhibitors - Google Patents [patents.google.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Tetrahydropyran ether scaffolds in medicinal chemistry drug design

The Tetrahydropyran (THP) Motif in Medicinal Chemistry: From Protecting Group to Pharmacophore

Executive Summary

The tetrahydropyran (THP) ring is a cornerstone heterocycle in modern drug design, serving a dual function: it acts as a robust metabolic shield and a physicochemical modulator.[1] While historically utilized as an acid-labile protecting group (2-tetrahydropyranyl ethers), its role has evolved into a critical pharmacophore scaffold.[2] In this capacity, the THP ring functions as a "polar cyclohexane" bioisostere, lowering lipophilicity (LogP) while offering a directional hydrogen bond acceptor.[2]

This guide dissects the structural, stereoelectronic, and synthetic architectures of THP ether scaffolds, distinguishing between the labile acetal linkages and the metabolically stable ether motifs required for clinical candidates.

Structural & Stereoelectronic Fundamentals

The utility of the THP scaffold stems from its ability to mimic the spatial volume of a phenyl or cyclohexyl ring while significantly altering the electronic landscape.

The "Polar Cyclohexane" Effect

Replacing a methylene (-CH₂-) unit in cyclohexane with an oxygen atom to form THP introduces a permanent dipole and reduces lipophilicity.[2] This is quantified by the Lipophilic Efficiency (LipE) , where THP analogues often exhibit superior LipE compared to their carbocyclic counterparts due to maintained potency with lower LogP.[2]

| Scaffold Feature | Cyclohexane | Tetrahydropyran (THP) | Phenyl |

| Hybridization | sp³ (Flexible) | sp³ (Flexible) | sp² (Planar/Rigid) |

| LogP Contribution | High (Lipophilic) | Moderate (Polar) | High (Lipophilic) |

| H-Bonding | None | Acceptor (Ether Oxygen) | None (π-interactions) |

| Solubility | Poor | Improved | Poor |

| Metabolic Risk | High (CYP oxidation) | Low (O-dealkylation rare) | Moderate (Epoxidation) |

Stereoelectronic Governing Rules

Understanding the positioning of substituents on the THP ring is critical for binding affinity.

-

The 4-Position (Equatorial Preference): For stable drug scaffolds, the 4-position is the most common attachment point (e.g., Gilteritinib).[2] Substituents here generally adopt the equatorial conformation to minimize 1,3-diaxial strain, mimicking the para-substitution of a phenyl ring.[2]

-

The Anomeric Effect (2-Position): If the THP is linked via the 2-position (C-glycosides or 2-alkoxy), the anomeric effect dictates that electronegative substituents (like oxygen) often prefer the axial position, contrary to steric prediction. This stabilizes the

orbital via overlap with the ring oxygen lone pair (

Critical Distinction:

-

2-Alkoxy-THP: Structurally an acetal.[2] Acid-labile. Used as a protecting group.[2][3] Unsuitable for oral drugs unless stabilized (e.g., C-glycosides like Empagliflozin).[2]

-

4-Alkoxy-THP: Structurally an ether.[2] Metabolically stable.[2][4] The primary scaffold for drug design.[2]

Decision Framework: Scaffold Selection

The following decision tree illustrates when to deploy a THP scaffold versus a standard carbocycle.

Figure 1: Strategic decision tree for incorporating THP scaffolds during Lead Optimization.

Synthetic Architectures & Protocols

To utilize THP as a core scaffold, we must employ robust methods to functionalize the ring.[2] The Reductive Etherification is the gold-standard protocol for attaching the THP ring (via the 4-position) to a drug core, creating a stable ether linkage.

Protocol: Reductive Etherification of 4-Tetrahydropyranone

This protocol couples a drug intermediate (alcohol) to a THP ring.[2] Unlike Williamson ether synthesis, this avoids strong bases and elimination side reactions.[2]

Reaction Scheme:

Reagents & Materials:

-

Substrate: Target Alcohol (1.0 equiv)

-

Reagent: Tetrahydropyran-4-one (1.2 - 1.5 equiv)[2]

-

Reductant: Triethylsilane (Et₃SiH) (2.0 - 3.0 equiv)[2]

-

Catalyst: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 equiv) or FeCl₃ (5 mol%)

-

Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN), anhydrous.[2]

Step-by-Step Methodology:

-

Preparation: Flame-dry a round-bottom flask under Argon. Add the Target Alcohol (1.0 equiv) and Tetrahydropyran-4-one (1.2 equiv).[2]

-

Solvation: Dissolve in anhydrous DCM (0.1 M concentration). Cool the mixture to 0°C in an ice bath.

-

Activation: Add Triethylsilane (Et₃SiH, 3.0 equiv) dropwise via syringe.[2]

-

Catalysis: Add TMSOTf (0.1 equiv) dropwise.[2] Caution: Exothermic.[5]

-

Note: The Lewis acid activates the ketone, facilitating attack by the alcohol to form a hemiketal, which is then reduced in situ by the silane.

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC/LC-MS for the disappearance of the alcohol.

-

Quench: Quench carefully with saturated aqueous NaHCO₃.

-

Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Flash column chromatography (typically Hexanes/EtOAc).[2]

Self-Validating Check:

-

NMR: Look for the characteristic methine proton of the THP ether at the 4-position (

3.4–3.8 ppm, multiplet). -

Stability Test: Treat a small aliquot with 1N HCl. If the product degrades, you likely formed a ketal (incomplete reduction) or attached at the wrong position. The 4-ether should remain intact.[2]

Medicinal Chemistry Applications & Case Studies

Solubility and LogP Modulation

The THP ether scaffold is a primary tool for "LogP Clipping."

-

Data Comparison:

Case Study: Gilteritinib (Xospata)

Gilteritinib is an FLT3/AXL kinase inhibitor for Acute Myeloid Leukemia (AML).[1][2]

-

Challenge: The initial lead possessed a cyclohexyl amine which suffered from high lipophilicity and rapid metabolic clearance.

-

Solution: Replacement of the cyclohexane with a 4-aminotetrahydropyran .[2]

-

Outcome:

Case Study: SGLT2 Inhibitors (Empagliflozin)

While technically a C-glycoside, the core is a substituted THP ring.[2]

-

Mechanism: The THP ring mimics the pyranose ring of glucose.

-

Stability: The critical innovation was the C-C bond (C-aryl glycoside) at the anomeric position (C1), rendering the THP ring metabolically stable compared to O-glycosides (acetals), which would degrade in the gut.

Visualizing the Synthetic Pathway

The following diagram details the mechanistic flow of the Reductive Etherification described in Section 3.

Figure 2: Mechanistic pathway for the reductive etherification of THP-4-one.[2]

References

-

Meanwell, N. A. (2011).[2] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[2] Link

-

Wuts, P. G. M., & Greene, T. W. (2006).[2] Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Defines 2-THP stability profiles). Link

-

Mori, A., et al. (2019).[2] "Discovery of Gilteritinib (ASP2215): A Highly Potent, Selective, and FLT3/AXL Inhibitor."[2] Journal of Medicinal Chemistry, 62, 10258-10271.[2] (Case study on THP-amine).

-

Deng, J., et al. (2022).[2] "Reductive Etherification of Ketones with Alcohols." Organic Letters, 24, 1817-1821.[2][6] (Basis for synthetic protocol). Link

-

Grembecka, J. (2015).[2] "Tetrahydropyrans in Drug Discovery." PharmaBlock Whitepaper. (LogP and LipE data).[2][4]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 3. Understanding Tetrahydropyranyl as a Protecting Group in Peptide Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chigroup.site [chigroup.site]

- 5. CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one - Google Patents [patents.google.com]

- 6. Ether synthesis by reductive etherification [organic-chemistry.org]

Metabolic Stability of 4-Alkoxybenzonitrile Derivatives: Mechanisms, Assessment, and Optimization

Executive Summary

This technical guide provides a comprehensive analysis of the metabolic stability of 4-alkoxybenzonitrile derivatives, a privileged scaffold in medicinal chemistry and materials science (e.g., liquid crystals). While the benzonitrile core offers favorable physicochemical properties and metabolic robustness against aromatic hydroxylation, the 4-alkoxy substituent introduces a significant metabolic liability: oxidative O-dealkylation. This guide details the mechanistic underpinnings of this instability, provides a validated microsomal stability assay protocol, and outlines medicinal chemistry strategies to optimize the scaffold for in vivo survival.

Structural Activity & Metabolic Liabilities[1]

The 4-alkoxybenzonitrile scaffold consists of a benzene ring substituted with an electron-withdrawing nitrile group (-CN) at the 1-position and an electron-donating alkoxy group (-OR) at the 4-position.

The "Push-Pull" Electronic System

-

Nitrile Group (Acceptor): The -CN group is strongly electron-withdrawing (induction and resonance). This deactivates the aromatic ring towards electrophilic aromatic substitution, effectively protecting the ring itself from direct CYP450-mediated aromatic hydroxylation.

-

Alkoxy Group (Donor): The oxygen atom donates electron density into the ring. However, the alkyl chain attached to the oxygen is the primary "soft spot" (Site of Metabolism - SOM).

Primary Metabolic Pathway: O-Dealkylation

The dominant metabolic clearance pathway for this scaffold is cytochrome P450 (CYP)-mediated O-dealkylation.[1] This transformation cleaves the ether bond, releasing the alkyl chain as an aldehyde (or ketone) and unmasking the phenol (4-hydroxybenzonitrile). This typically results in rapid clearance and loss of pharmacological activity or the generation of reactive aldehyde intermediates.

Mechanistic Insight: CYP450 O-Dealkylation

To rationally stabilize the molecule, one must understand the catalytic cycle. The reaction proceeds via a Hydrogen Atom Transfer (HAT) mechanism, typically driven by CYP isoforms such as CYP2D6, CYP2C9, or CYP3A4 depending on the chain length and lipophilicity.

The Reaction Pathway[3][4]

-

HAT: The high-valent Iron-Oxo species (Compound I) of the CYP enzyme abstracts a hydrogen atom from the

-carbon (the carbon directly attached to the oxygen). -

Radical Formation: This generates a carbon-centered radical stabilized by the adjacent oxygen lone pair.

-

Oxygen Rebound: The hydroxyl radical recombines with the carbon radical to form a hemiacetal intermediate.[2][3]

-

Collapse: The unstable hemiacetal spontaneously collapses, cleaving the C-O bond.

Visualization of the Pathway

The following diagram illustrates the stepwise degradation of a generic 4-alkoxybenzonitrile.

Caption: Figure 1.[4] CYP450-mediated O-dealkylation mechanism via Hydrogen Atom Transfer (HAT).[2][3]

Experimental Validation: Microsomal Stability Assay

To assess the liability of new derivatives, a standardized Human Liver Microsome (HLM) stability assay is required. This protocol ensures data is comparable across different chemical series.

Protocol: HLM Stability Assessment

Objective: Determine the Intrinsic Clearance (

Reagents:

-

Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein concentration).

-

Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (IS) (e.g., Tolbutamide).

Step-by-Step Methodology:

-

Preparation: Dilute test compound to 1

M in Phosphate Buffer (0.1% DMSO final). Prepare microsomes to 0.5 mg/mL (final concentration). -

Pre-incubation: Mix compound and microsomes; incubate at 37°C for 5 minutes to equilibrate.

-

Initiation: Add NADPH (1 mM final) to start the reaction. Note: Include a "No NADPH" control to check for chemical instability.

-

Sampling: At

minutes, remove 50 -

Quenching: Immediately dispense aliquot into 150

L Stop Solution. Vortex vigorously. -

Processing: Centrifuge at 4,000 rpm for 15 minutes to pellet proteins.

-

Analysis: Analyze supernatant via LC-MS/MS (MRM mode) monitoring the parent ion.

Self-Validating Controls:

-

High Clearance Control: Verapamil or Propranolol (Expect

min). -

Low Clearance Control: Warfarin (Expect

remaining at 60 min).

Assay Workflow Diagram

Caption: Figure 2. Standardized workflow for microsomal stability assessment.

Medicinal Chemistry Optimization Strategies

If the 4-alkoxybenzonitrile derivative shows high clearance (

Strategy A: Deuteration (Kinetic Isotope Effect)

Replacing hydrogen atoms on the

-

Expectation: Can reduce clearance by 2-5 fold if HAT is the rate-determining step.

Strategy B: Fluorine Substitution

Introduction of fluorine atoms into the alkyl chain.

- -Fluorination: Generally unstable (hydrolyzes).

-

-Fluorination (-OCH

-

Expectation: Significant improvement in metabolic stability.

Strategy C: Steric Hindrance & Ring Constraints

Replacing a linear alkoxy chain with a branched group (e.g., isopropoxy) or a cyclic ether (e.g., oxetane, tetrahydrofuran).

- -carbon from approaching the CYP heme iron reactive center.

-

Expectation: Moderate to high improvement, but may alter potency.

Comparative Data Summary

The table below illustrates the impact of these modifications on a hypothetical 4-alkoxybenzonitrile lead compound.

| Compound Variant | Structure (-OR) | Stability Status | ||

| Lead (Reference) | -O-CH | 12 | 115.5 | Unstable |

| Deuterated | -O-CD | 28 | 49.5 | Moderate |

| Fluorinated | -O-CH | >120 | < 11.0 | Stable |

| Cyclic Ether | -O-Cyclopropyl | 85 | 16.3 | Stable |

References

-

Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology. [Link]

-

FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. U.S. Food and Drug Administration. [Link]

-

Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Chapter 14: Metabolic Stability. ScienceDirect. [Link]

-

Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Pirali, T., et al. (2019).[5] Applications of Deuterium in Medicinal Chemistry. Journal of Medicinal Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. courses.washington.edu [courses.washington.edu]

- 3. courses.washington.edu [courses.washington.edu]

- 4. dergipark.org.tr [dergipark.org.tr]

- 5. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Tetrahydropyran-4-yloxy)benzonitrile

Abstract

In modern drug discovery and medicinal chemistry, a profound understanding of a compound's physicochemical properties is not merely academic; it is a critical prerequisite for success. These properties govern a molecule's behavior in biological systems, dictating its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a detailed technical examination of two fundamental properties of 4-(Tetrahydropyran-4-yloxy)benzonitrile—molecular weight and lipophilicity (LogP). Designed for researchers, chemists, and drug development professionals, this document synthesizes foundational principles with actionable protocols, offering both the "what" and the "why" behind the data. We will explore the theoretical underpinnings of lipophilicity, detail computational and experimental methods for its determination, and contextualize the significance of these parameters in the rational design of novel therapeutic agents.

Introduction: The Role of Core Properties in Drug Design

4-(Tetrahydropyran-4-yloxy)benzonitrile is a chemical scaffold that presents features of interest in medicinal chemistry, including a polar tetrahydropyran ring, a rigid benzonitrile group, and an ether linkage.[1] Such "fragment-like" molecules serve as crucial starting points for building more complex drug candidates.[2] Before embarking on extensive synthesis and biological testing, a rigorous characterization of the foundational physicochemical properties is essential.

Two of the most basic yet powerful of these properties are molecular weight and lipophilicity . Molecular weight is a simple measure of molecular size, a key component of widely accepted guidelines for "drug-likeness," such as Lipinski's Rule of Five.[3] Lipophilicity, often expressed as the logarithm of the n-octanol/water partition coefficient (LogP), quantifies a molecule's affinity for a nonpolar versus a polar environment.[4] This parameter is a cornerstone of drug design, as it profoundly influences a compound's ability to cross biological membranes, its solubility, and its potential for off-target interactions.[5] An optimal balance of lipophilicity is crucial; while sufficient lipophilicity is needed for membrane permeation, excessive lipophilicity can lead to poor aqueous solubility, rapid metabolism, and increased toxicity.[3]

This guide will provide the definitive molecular weight of 4-(Tetrahydropyran-4-yloxy)benzonitrile and delve deeply into the theory and practice of determining its lipophilicity, equipping scientists with the knowledge to leverage these properties in their research endeavors.

Core Physicochemical Data

The fundamental identifiers and properties of 4-(Tetrahydropyran-4-yloxy)benzonitrile are summarized below. The molecular weight is a fixed, calculated value based on its atomic composition. The LogP, however, can be derived from both computational predictions and direct experimental measurement.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₃NO₂ | Thermo Scientific Chemicals[6] |

| Molecular Weight | 203.24 g/mol | Sigma-Aldrich[4], Thermo Scientific Chemicals[6] |

| CAS Number | 884507-34-0 | Sigma-Aldrich[4] |

| Canonical SMILES | C1COCCC1OC2=CC=C(C=C2)C#N | PubChemLite[1] |

| Predicted LogP (XLogP) | 2.0 | PubChemLite[1] |

| Predicted LogP (miLogP) | 1.89 | Molinspiration Calculation |

Note: Predicted LogP values are calculated using algorithms that analyze molecular structure. Different algorithms may yield slightly different results. The values provided offer a strong initial estimate of the compound's lipophilicity.

Lipophilicity (LogP): A Critical Determinant of Pharmacokinetics

Lipophilicity is a measure of how well a compound "likes" or dissolves in a lipid (fat-like) environment compared to an aqueous one.[4] It is one of the most influential physicochemical parameters in drug discovery, directly impacting multiple facets of a drug's journey through the body.[7]

The Significance of LogP in ADMET Profiling

The balance between hydrophilicity and lipophilicity is delicate and crucial for a drug's success. This balance is often quantified within an optimal LogP range, typically suggested to be between 0 and 3 for good oral bioavailability.[3]

-

Absorption: For oral drugs, a compound must pass from the aqueous environment of the gastrointestinal tract across the lipid bilayer of intestinal cells. Sufficient lipophilicity is essential for this passive diffusion.[5]

-

Distribution: Once in the bloodstream, a drug's lipophilicity influences how it distributes into various tissues. Highly lipophilic compounds may accumulate in fatty tissues, which can be desirable for some targets but can also lead to prolonged half-lives and potential toxicity.[3]

-

Metabolism: Lipophilic compounds are more readily metabolized by enzymes in the liver (e.g., Cytochrome P450s), as they can easily enter hepatocytes and bind to these enzymes. High lipophilicity often correlates with higher metabolic clearance.[3]

-

Excretion: The body primarily excretes water-soluble compounds via the kidneys. Metabolism often serves to increase the hydrophilicity of lipophilic drugs to facilitate their clearance.

-

Toxicity: High lipophilicity can lead to promiscuous binding to unintended biological targets (off-target effects) and can disrupt cell membranes, contributing to toxicity.[3]

Given these factors, controlling lipophilicity from the earliest stages of drug design is a key strategy to mitigate downstream failures and improve the probability of developing a successful therapeutic agent.[3]

Determination of LogP: Computational and Experimental Approaches

LogP can be estimated using computational models or measured directly through laboratory experiments. Each approach has its place in the drug discovery workflow.

Computational Prediction of LogP (cLogP)

In silico prediction is a rapid, cost-effective method used to estimate LogP for large numbers of compounds before they are synthesized.[8] These methods use the two-dimensional structure of a molecule (typically from a SMILES string) to calculate a LogP value.[8]

Causality Behind the Method: Computational models work by deconstructing a molecule into fragments or atoms and summing their individual contributions to lipophilicity.[4][9] These contribution values are derived from regression analysis of large training sets of molecules with experimentally determined LogP values.[4]

-

Fragment-based Methods (e.g., cLogP): These methods sum the contributions of defined molecular fragments. They are generally accurate for molecules well-represented in the training data.[10]

-

Atom-based Methods (e.g., XLogP, ALOGPs): These approaches sum the contributions of individual atoms, applying correction factors for the local chemical environment.[9][11]

-

Available Tools: Numerous software packages and online servers are available for LogP prediction, including ACD/Labs Percepta, Molinspiration, and the Virtual Computational Chemistry Laboratory (VCCLAB).[3][8][11]

The predicted XLogP value of 2.0 for 4-(Tetrahydropyran-4-yloxy)benzonitrile suggests it falls within the desirable range for drug-like properties.[1]

Experimental Determination of LogP

While predictions are invaluable for screening, experimental validation is the gold standard. The two most common methods are the shake-flask method and reverse-phase high-performance liquid chromatography (RP-HPLC).

4.2.1. Gold Standard: The Shake-Flask (or Stir-Flask) Method

This classic method directly measures the partitioning of a compound between n-octanol and water. A solution of the compound is prepared in a biphasic system of water and n-octanol, shaken vigorously to reach equilibrium, and the layers are then separated. The concentration of the compound in each layer is measured (e.g., by UV-Vis spectroscopy or LC-MS), and the LogP is calculated as:

LogP = log ( [Concentration]octanol / [Concentration]water )

Causality and Trustworthiness: This method is the most direct measurement of the partition coefficient. However, it is labor-intensive, requires a significant amount of pure compound, and can be prone to errors from emulsion formation or if the compound has very high or very low lipophilicity.

4.2.2. A Modern, Efficient Approach: LogP Determination by RP-HPLC

A more rapid and resource-efficient method for determining LogP relies on reverse-phase high-performance liquid chromatography (RP-HPLC). This technique correlates a compound's retention time on a nonpolar stationary phase with its lipophilicity.

Causality Behind the Method: In RP-HPLC, compounds are injected onto a column packed with a nonpolar material (like C18-modified silica). A polar mobile phase (e.g., methanol/water) is then pumped through the column. Highly lipophilic compounds have a stronger affinity for the nonpolar stationary phase and will therefore travel through the column more slowly (longer retention time), while hydrophilic compounds will elute faster. By calibrating the system with a set of standards with known LogP values, a linear relationship between the logarithm of the retention time (log k') and LogP can be established.

Protocol: LogP Determination of 4-(Tetrahydropyran-4-yloxy)benzonitrile via RP-HPLC

This protocol outlines a self-validating system for determining the LogP of the title compound.

1. Preparation of Standards and Mobile Phase: a. Prepare a stock solution (e.g., 1 mg/mL) for a set of 5-7 calibration standards with known LogP values spanning a range that is expected to bracket the test compound (e.g., LogP 1 to 4). b. Prepare a stock solution of 4-(Tetrahydropyran-4-yloxy)benzonitrile (the "test compound") at the same concentration in the same diluent (e.g., methanol). c. Prepare the HPLC mobile phase, typically a buffered aqueous solution mixed with an organic modifier like methanol or acetonitrile. The exact ratio is optimized to achieve good separation and reasonable run times.

2. HPLC System Setup: a. Equip an HPLC system with a C18 reverse-phase column and a UV detector set to a wavelength where all compounds have adequate absorbance. b. Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

3. Calibration Run: a. Inject each of the standard compounds individually onto the column and record their retention times (t_R_). b. Inject a "void marker" (a compound known not to be retained by the column, like uracil) to determine the void time (t_0_). c. For each standard, calculate the capacity factor (k') using the formula: k' = (t_R_ - t_0_) / t_0_ . d. Plot the known LogP values of the standards (Y-axis) against their calculated log k' values (X-axis). e. Perform a linear regression on the data points. A high correlation coefficient (R² > 0.98) validates the calibration and the system's suitability.

4. Analysis of the Test Compound: a. Inject the solution of 4-(Tetrahydropyran-4-yloxy)benzonitrile onto the column under the identical conditions used for the standards. b. Record its retention time (t_R_) and calculate its capacity factor (k') and subsequently log k'.

5. Calculation of LogP: a. Using the linear regression equation from the calibration curve (Y = mX + c, where Y is LogP and X is log k'), substitute the log k' value of the test compound to calculate its experimental LogP.

Diagram: Experimental Workflow for LogP Determination by RP-HPLC

The logical flow of the RP-HPLC protocol can be visualized as follows:

Caption: Workflow for experimental LogP determination using RP-HPLC.

Conclusion

4-(Tetrahydropyran-4-yloxy)benzonitrile possesses a molecular weight of 203.24 g/mol and a predicted LogP of approximately 2.0. This places it in a favorable physicochemical space for consideration as a fragment or lead compound in drug discovery. Its molecular weight adheres to the guidelines of Lipinski's Rule of Five, and its predicted lipophilicity suggests a good balance between the properties required for membrane permeability and aqueous solubility.[1][3]

This guide has detailed the critical importance of these properties and provided both the theoretical basis and practical methodologies for their assessment. While computational predictions offer a powerful first pass, the outlined RP-HPLC protocol provides a robust, efficient, and self-validating system for obtaining high-quality experimental data. For any drug discovery program, integrating both predictive and experimental physicochemical profiling early and often is a cornerstone of a successful, data-driven design strategy.

References

-

ACD/Labs. (n.d.). Calculate Partition Coefficients | LogP Prediction Software. Retrieved from [Link]

-

Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

-

Chemaxon. (n.d.). LogP and logD calculations. Retrieved from [Link]

-

Molinspiration. (n.d.). Calculation of molecular properties. Retrieved from [Link]

-

Tetko, I. V., & Bruneau, P. (2004). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database. Journal of Pharmaceutical Sciences, 93(12), 3103-10. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). On-line Lipophilicity/Aqueous Solubility Calculation Software. Retrieved from [Link]

-

BindingDB. (n.d.). BDBM50148205. Retrieved from [Link]

-

SciSpace. (n.d.). Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP, and logD, of AstraZeneca in-house database | Request PDF. Retrieved from [Link]

-

PubChem. (n.d.). 4-Benzyloxybenzonitrile. Retrieved from [Link]

-

Durrant Lab. (n.d.). logP - MolModa Documentation. Retrieved from [Link]

-

Virtual Computational Chemistry Laboratory. (n.d.). Application of ALOGPS to predict 1-octanol/water distribution coefficients, logP & logD, of AstraZeneca in-house database. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Prediction of log P: ALOGPS Application in Medicinal Chemistry Education. Retrieved from [Link]

-

Molinspiration. (n.d.). logP - octanol-water partition coefficient calculation. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(oxan-4-yloxy)benzonitrile (C12H13NO2). Retrieved from [Link]

Sources

- 1. PubChemLite - 4-(oxan-4-yloxy)benzonitrile (C12H13NO2) [pubchemlite.lcsb.uni.lu]

- 2. 4-(tetrahydropyran-4-yloxy)benzonitrile — TargetMol Chemicals [targetmol.com]

- 3. Calculation of molecular properties [molinspiration.com]

- 4. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 5. logP - MolModa Documentation [durrantlab.pitt.edu]

- 6. 4-(Allyloxy)benzonitrile | C10H9NO | CID 257949 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. acdlabs.com [acdlabs.com]

- 9. scispace.com [scispace.com]

- 10. LogP and logD calculations - Documentation [docs.chemaxon.com]

- 11. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

Role of benzonitrile pharmacophore in kinase inhibitor discovery

The Benzonitrile Motif: Structural and Electronic Mastery in Kinase Inhibitor Design

Executive Summary

In the transition from "brute force" lipophilic affinity to "electrostatic precision" in kinase inhibitor design, the benzonitrile (Ar-CN) pharmacophore has emerged as a critical tool. Far more than a simple bioisostere for halogens, the nitrile group offers a unique combination of strong directionality, high dipole moment (~3.9–4.0 D), and a linear steric profile that allows it to penetrate narrow hydrophobic clefts—specifically the gatekeeper regions of ATP-binding pockets—where bulkier groups fail.

This technical guide dissects the role of the benzonitrile motif in kinase ligand optimization, detailing its structural mechanics, physicochemical advantages, and synthetic installation.

The Structural Biology of Benzonitrile

The utility of the benzonitrile group stems from its ability to act as an "electrostatic needle." Unlike spherical halogens or rotating methyl groups, the linear geometry of the cyano group allows for precise vectoral alignment within the kinase active site.

The "Orthogonal" Multipolar Interaction

While classical hydrogen bonding is well-understood, the benzonitrile group often exploits orthogonal multipolar interactions with the protein backbone.

-

Mechanism: The carbon atom of the nitrile is electron-deficient (

), while the nitrogen is electron-rich ( -

Interaction: The

carbon can interact favorably with the backbone carbonyl oxygen (

Gatekeeper Interactions: The Steric Advantage

The "gatekeeper" residue (e.g., Thr315 in Abl, Thr790 in EGFR) controls access to the hydrophobic back pocket.

-

Steric Evasion: The cylindrical diameter of a nitrile group is approximately 1.5 Å, significantly smaller than a rotating methyl group (~2.0 Å) or a chloro substituent. This allows benzonitrile-bearing inhibitors to "thread" past bulky gatekeeper mutations (like T315I) or fit into restricted volumes where other substituents would incur steric penalties.

-

H-Bonding: The terminal nitrogen is a weak hydrogen bond acceptor (HBA). In specific scaffolds (e.g., Neratinib ), it can accept a hydrogen bond from the hydroxyl side chain of a Threonine gatekeeper, locking the inhibitor in place.

Visualization: The Benzonitrile Interaction Landscape

Figure 1: Mechanistic interaction map of the benzonitrile pharmacophore within the kinase ATP-binding pocket, highlighting orthogonal multipolar and H-bonding pathways.

Physicochemical Advantages & Bioisosterism

Replacing a halogen (Cl/Br) or a methyl group with a nitrile often yields superior "Ligand Efficiency" (LE).

| Property | Benzonitrile (-CN) | Chloro (-Cl) | Methyl (-CH3) | Impact on Drug Design |

| Hammett Constant ( | 0.66 | 0.23 | -0.17 | Strong EWG; lowers pKa of scaffold, improving solubility. |

| Dipole Moment | ~3.9 D | ~1.6 D | ~0.4 D | Stronger electrostatic anchoring in polar pockets. |

| Lipophilicity ( | -0.57 | 0.71 | 0.56 | Crucial: Lowers logP, improving solubility and metabolic stability. |

| Metabolic Stability | High | High | Low (Benzylic oxid.) | Resists CYP450 oxidation; blocks "soft spots" on rings. |

| H-Bond Capacity | Acceptor (Weak) | None | None | Can engage specific water networks or residues. |

Key Insight: The nitrile is often called a "Polar Halogen." It provides the electron-withdrawing character of a halogen (to modulate the electronics of the aromatic core) but subtracts lipophilicity rather than adding to it.

Case Studies: Bosutinib vs. Neratinib

The application of the benzonitrile motif is best illustrated by comparing two FDA-approved kinase inhibitors where the nitrile plays distinct roles.

Bosutinib (Src/Abl Inhibitor)

-

Structure: 4-anilinoquinoline-3-carbonitrile.

-

Role of Nitrile: In Bosutinib, the nitrile at the 3-position of the quinoline core does not form a hydrogen bond with the gatekeeper (Thr315 in Abl). Instead, it sits in a hydrophobic pocket defined by Val299 and Thr315.

-

Mechanism: The nitrile provides a specific electrostatic environment that differentiates it from Dasatinib. While Dasatinib uses an amide to H-bond to Thr315 (making it susceptible to the T315I mutation), Bosutinib's nitrile relies on van der Waals envelopment. However, the T315I mutation still causes steric clash, but the nitrile minimizes the lipophilic penalty compared to a larger alkyl group.

Neratinib (HER2/EGFR Inhibitor)

-

Structure: 3-cyanoquinoline derivative.[1]

-

Role of Nitrile: Here, the nitrile plays a more active anchoring role.[2][3]

-

Mechanism: Modeling and crystal structures (e.g., PDB 2JIV) suggest the nitrile nitrogen can accept a hydrogen bond from the side-chain hydroxyl of the gatekeeper residue (Thr790 in EGFR or Thr798 in HER2). This locks the orientation of the quinoline core, positioning the Michael acceptor (acrylamide) perfectly for covalent attack on Cys797/Cys805.

Synthetic Protocol: Palladium-Catalyzed Cyanation

The traditional Rosenmund-von Braun reaction (using CuCN at high temperatures) is often too harsh for complex kinase inhibitor intermediates. The modern standard is Pd-catalyzed cyanation using Zinc Cyanide (

Protocol: Cyanation of an Aryl Bromide Intermediate

Applicable to 3-bromoquinoline scaffolds used in Bosutinib/Neratinib synthesis.

Reagents:

-

Substrate: Aryl Bromide (1.0 equiv)

-

Cyanide Source:

(0.6 equiv) - Note: Zn(CN)2 is 55% CN by weight, 0.6 eq provides slight excess. -

Catalyst:

(2-5 mol%) -

Ligand: dppf (1,1'-Bis(diphenylphosphino)ferrocene) or Xantphos (4-10 mol%)

-

Solvent: DMF or DMA (Degassed)

-

Additives: Zn powder (catalytic, keeps Pd active)

Step-by-Step Workflow:

-

Inert Setup: Flame-dry a Schlenk flask or microwave vial and purge with Argon/Nitrogen.

-

Loading: Add the Aryl Bromide,

, -

Solvation: Add anhydrous DMF via syringe. The concentration is typically 0.1 M to 0.5 M.

-

Degassing: Bubble Argon through the solution for 10-15 minutes (crucial to prevent oxidation of the phosphine ligand).

-

Reaction: Heat to 80–120°C (or 140°C in microwave for 30 mins). Monitor by LC-MS.

-

Checkpoint: The reaction should turn from dark purple/red to orange/brown upon completion.

-

-

Workup: Cool to RT. Dilute with EtOAc. Wash with 2M

(to chelate Zinc/Copper salts) followed by brine. -

Purification: Flash chromatography. Caution: The product (Aryl Nitrile) is often much more polar than the starting Bromide.

Workflow Diagram:

Figure 2: Optimized Palladium-catalyzed cyanation workflow for kinase inhibitor intermediates.

Future Outlook: The Reversible Covalent Warhead

While currently dominated by acrylamides (irreversible), the future of kinase inhibition may lie in reversible covalent targeting.[4] The nitrile group itself can act as a "warhead" under specific conditions.

-

Mechanism: A catalytic Cysteine (e.g., Cys481 in BTK) can attack the nitrile carbon to form a thioimidate adduct.

-

Advantage: Unlike acrylamides, this reaction is reversible. This allows for high potency (due to the covalent bond) but reduces the risk of permanent off-target haptenization (immunotoxicity).

-

Status: Currently seen in Cathepsin K inhibitors (e.g., Odanacatib) and viral protease inhibitors (Nirmatrelvir), this mechanism is being actively explored for "tunable" kinase inhibitors.

References

-

Levinson, N. M., & Boxer, S. G. (2012). Structural and spectroscopic analysis of the kinase inhibitor bosutinib and an isomer of bosutinib binding to the Abl tyrosine kinase domain. PLoS One, 7(4), e29828. Link

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Link

-

Wissner, A., & Mansour, T. S. (2008). The development of HKI-272 and related compounds for the treatment of cancer. Archives of Pharmacy, 341(8), 465-477. Link

-

Hardegger, L. A., et al. (2011).[5] Systematic investigation of halogen bonding in protein–ligand interactions. Angewandte Chemie International Edition, 50(1), 314-318. (Discusses orthogonal interactions relevant to nitriles). Link

-

Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205. Link

Sources

- 1. Neratinib | C30H29ClN6O3 | CID 9915743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Versatile Role of Nitriles in Modern Organic Synthesis: Applications in Pharmaceuticals, Materials Science & Advanced Chemical Research [nj-finechem.com]

- 4. drughunter.com [drughunter.com]

- 5. soci.org [soci.org]

Methodological & Application

Application Note: Reagents and Protocols for the Etherification of 4-Hydroxybenzonitrile with Tetrahydropyran-4-ol

Target Audience: Researchers, Discovery Chemists, and Process Development Scientists Objective: To provide a self-validating, mechanistically grounded guide for synthesizing 4-(tetrahydro-2H-pyran-4-yloxy)benzonitrile via direct and indirect etherification pathways.

Mechanistic Rationale & Reagent Selection

As a Senior Application Scientist, selecting the optimal etherification strategy requires balancing step economy, atom efficiency, and substrate-specific steric factors. Coupling a phenol (4-hydroxybenzonitrile) with a secondary aliphatic alcohol (tetrahydropyran-4-ol) presents a classic synthetic challenge: secondary alcohols are prone to elimination under strongly basic conditions. To navigate this, we employ two field-proven methodologies.

Pathway A: The Mitsunobu Reaction (Primary Recommendation)

The Mitsunobu reaction is the premier method for directly coupling phenols and alcohols under mild, neutral conditions.

-

Causality of Reagent Choice: The reaction utilizes Triphenylphosphine (PPh₃) and Diisopropyl azodicarboxylate (DIAD). DIAD is selected over Diethyl azodicarboxylate (DEAD) because it is a liquid at room temperature and possesses a superior safety profile [1].

-

The pKa Imperative: The mechanism relies on the formation of a zwitterionic betaine intermediate between PPh₃ and DIAD. For the reaction to proceed, the pronucleophile must be acidic enough to protonate this betaine (typically pKa < 13) [2], [3]. 4-Hydroxybenzonitrile, with a pKa of ~7.9 (due to the electron-withdrawing para-cyano group), is an ideal substrate.

-

Stereochemical Dynamics: The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of configuration at the carbinol carbon [4]. Although tetrahydropyran-4-ol is an achiral, meso-like substrate (rendering the stereochemical outcome invisible), the Sₙ2 kinetics dictate that steric hindrance must be managed by maintaining a low temperature during activation.

Pathway B: The Williamson Ether Synthesis (Alternative)

If phosphine oxide byproducts from the Mitsunobu route interfere with downstream pharmacology or purification, a two-step Williamson Ether Synthesis is deployed.

-

Causality of Activation: Direct Sₙ2 displacement of a secondary halide by an alkoxide often leads to competitive E2 elimination [5]. To mitigate this, tetrahydropyran-4-ol is first activated as a methanesulfonate (mesylate) [6].

-

Nucleophile Optimization: The subsequent coupling utilizes a mild base (K₂CO₃) in a polar aprotic solvent (DMF). Polar aprotic solvents solvate the potassium cation, leaving the phenoxide "naked" and highly nucleophilic, which heavily favors Sₙ2 substitution over E2 elimination [7].

Pathway Visualization

Reaction pathways for the etherification of 4-hydroxybenzonitrile and tetrahydropyran-4-ol.

Quantitative Data & Reagent Stoichiometry

The following tables summarize the exact stoichiometric ratios required to ensure complete conversion while minimizing difficult-to-remove byproducts.

Table 1: Mitsunobu Reaction Parameters (Pathway A)

| Reagent | Role | Equivalents | MW ( g/mol ) | Mechanistic Note |

| Tetrahydropyran-4-ol | Substrate (Electrophile) | 1.00 | 102.13 | Must be strictly anhydrous. |

| 4-Hydroxybenzonitrile | Pronucleophile | 1.10 | 119.12 | Slight excess ensures complete alcohol consumption. |

| Triphenylphosphine (PPh₃) | Reductant / Activator | 1.20 | 262.29 | Forms the reactive phosphonium intermediate. |

| DIAD | Oxidant / Activator | 1.20 | 202.21 | Added dropwise to control betaine steady-state. |

| Tetrahydrofuran (THF) | Solvent | 0.2 M | - | Solubilizes all intermediates; must be degassed. |

Table 2: Williamson Ether Synthesis Parameters (Pathway B - Step 2)

| Reagent | Role | Equivalents | MW ( g/mol ) | Mechanistic Note |

| THP-4-yl Mesylate | Activated Electrophile | 1.20 | 180.22 | Prepared in Step 1. Excess drives reaction. |

| 4-Hydroxybenzonitrile | Nucleophile Precursor | 1.00 | 119.12 | Limiting reagent to simplify basic workup. |

| Potassium Carbonate | Base | 2.00 | 138.21 | Finely powdered to maximize surface area. |

| DMF | Solvent | 0.2 M | - | Polar aprotic environment accelerates Sₙ2. |

Self-Validating Experimental Protocols

Protocol A: Direct Mitsunobu Coupling

This protocol includes built-in visual and chemical validation checkpoints to ensure operational success.

Step 1: System Preparation

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Charge the flask with tetrahydropyran-4-ol (1.0 eq), 4-hydroxybenzonitrile (1.1 eq), and PPh₃ (1.2 eq).

-

Dissolve the mixture in anhydrous THF to achieve a 0.2 M concentration.

-

Cool the reaction vessel to 0 °C using an ice-water bath. Causality: Cooling prevents the thermal decomposition of the highly reactive betaine intermediate.

Step 2: Activation and Coupling 5. Add DIAD (1.2 eq) dropwise over 15 minutes via a syringe pump.

-

Validation Check: Upon initial addition, DIAD (yellow) will rapidly decolorize as it forms the betaine adduct. A persistent yellow/orange color indicates that the PPh₃ has been fully consumed or the betaine formation is stalling.

-

Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

-

Validation Check: Monitor by TLC (30% EtOAc in Hexanes). The UV-active phenol spot (lower Rf) should disappear, replaced by a new, highly UV-active product spot (higher Rf).

-

Step 3: Workup and Purification 7. Quench the reaction with water and extract with Ethyl Acetate (3x). 8. Wash the combined organic layers with 1 M NaOH (2x). Causality: This selectively deprotonates and removes any unreacted 4-hydroxybenzonitrile into the aqueous phase. 9. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. 10. TPPO Removal: Suspend the crude residue in cold diethyl ether (or 9:1 Hexanes/EtOAc). The triphenylphosphine oxide (TPPO) byproduct will precipitate as a white crystalline solid. Filter through a Celite pad. 11. Purify the filtrate via silica gel flash chromatography.

Protocol B: Two-Step Williamson Synthesis

Step 1: Mesylation (Activation)

-

Dissolve tetrahydropyran-4-ol (1.0 eq) and Triethylamine (1.5 eq) in anhydrous DCM at 0 °C.

-

Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 2 hours at room temperature.

-

Quench with saturated aqueous NaHCO₃, extract with DCM, dry, and concentrate to yield THP-4-yl mesylate. Validation Check: 1H NMR should show a sharp 3H singlet around 3.0 ppm (mesylate methyl).

Step 2: Phenoxide Alkylation (Substitution)

-

In a clean flask, suspend 4-hydroxybenzonitrile (1.0 eq) and finely powdered K₂CO₃ (2.0 eq) in anhydrous DMF (0.2 M). Stir for 30 minutes at room temperature to pre-form the phenoxide.

-

Add THP-4-yl mesylate (1.2 eq) in a single portion.

-

Heat the reaction mixture to 80 °C for 16 hours. Causality: Elevated temperature is required to overcome the steric hindrance of the secondary carbon during the Sₙ2 attack.

-

Cool to room temperature, dilute with water (to crash out the product/remove DMF), and extract with EtOAc.

-

Wash the organic layer extensively with water (5x) to remove residual DMF, followed by brine. Dry and concentrate.

Analytical Validation Markers

To definitively confirm the success of the etherification, utilize ¹H NMR spectroscopy:

-

Starting Material (Tetrahydropyran-4-ol): The carbinol proton (CH-OH) typically resonates as a multiplet around 3.8 - 3.9 ppm .

-

Target Product: Upon successful coupling, the deshielding effect of the electron-deficient para-cyanophenoxy group will shift this carbinol proton significantly downfield to approximately 4.5 - 4.6 ppm . The appearance of this shifted multiplet, coupled with the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring (approx. 6.9 ppm and 7.6 ppm), serves as absolute confirmation of the Sₙ2 etherification.

References

-

Mitsunobu reaction - Wikipedia. Retrieved from:[Link]

-

Mitsunobu Reaction - Organic Synthesis. Retrieved from:[Link]

-

Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PubMed Central (PMC). Retrieved from:[Link]

-

Mitsunobu Reaction - Organic Chemistry Portal. Retrieved from:[Link]

-

The Williamson Ether Synthesis - Master Organic Chemistry. Retrieved from:[Link]

-

Williamson Ether Synthesis - Chemistry Steps. Retrieved from: [Link]

-

9.5: Williamson ether synthesis - Chemistry LibreTexts. Retrieved from:[Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Mitsunobu Reaction [organic-chemistry.org]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

Advanced Protocols for the One-Pot Synthesis of 4-Alkoxybenzonitriles

Strategic Overview

4-Alkoxybenzonitriles are critical pharmacophores and intermediates in the synthesis of liquid crystals, agrochemicals, and aromatase inhibitors (e.g., Letrozole). Traditional synthesis routes—such as the Sandmeyer reaction or the Rosenmund-von Braun reaction—suffer from severe limitations: the use of stoichiometric toxic cyanides (NaCN/CuCN), harsh thermal conditions, and poor atom economy.